4-Chloro-1-propan-2-ylpiperidine;hydrochloride
Description
4-Chloro-1-propan-2-ylpiperidine hydrochloride is a piperidine derivative featuring a chlorine substituent at the 4-position and an isopropyl group (propan-2-yl) at the 1-position of the piperidine ring, with a hydrochloride salt formation. Piperidine derivatives are widely utilized in pharmaceutical chemistry due to their structural versatility and ability to interact with biological targets. The hydrochloride salt enhances solubility, a critical factor in drug formulation.
Properties
IUPAC Name |
4-chloro-1-propan-2-ylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-7(2)10-5-3-8(9)4-6-10;/h7-8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTREUOQPGTIID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5570-79-6 | |
| Record name | 4-chloro-1-(propan-2-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-propan-2-ylpiperidine;hydrochloride typically involves the chlorination of 1-propan-2-ylpiperidine. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective formation of the desired product. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-propan-2-ylpiperidine;hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized piperidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
4-Chloro-1-propan-2-ylpiperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various piperidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-1-propan-2-ylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Key Observations :
- Substituent Effects: The target compound’s aliphatic isopropyl group contrasts with aromatic substituents in Fexofenadine or Melphalan.
- Chlorine Reactivity : The 4-chloro group may facilitate nucleophilic substitution reactions, similar to intermediates in , where chloro-pyridine derivatives undergo coupling reactions .
Physicochemical Properties
Comparative data on melting points, solubility, and stability:
Trends :
- Solubility : Hydrochloride salts generally improve water solubility. Fexofenadine’s carboxylic acid group further enhances this, whereas Melphalan’s lipophilic structure limits solubility .
- Thermal Stability : Piperidine derivatives with aromatic groups (e.g., Fexofenadine) exhibit higher decomposition temperatures compared to aliphatic analogs .
Biological Activity
4-Chloro-1-propan-2-ylpiperidine;hydrochloride (also referred to as CPP) is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.
CPP is classified as a piperidine derivative, which is known for its diverse biological activity. The chlorinated piperidine structure is significant as it often influences the compound's interaction with biological targets.
Biological Activity
1. Mechanism of Action
The biological activity of CPP can be attributed to its ability to interact with various receptors and enzymes in the body. Its structural characteristics allow it to modulate specific signaling pathways, which can lead to therapeutic effects.
2. Pharmacological Effects
Research indicates that CPP exhibits several pharmacological effects, including:
- Anti-inflammatory activity : CPP has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.
- Neuroprotective effects : Some studies suggest that CPP may protect neuronal cells from apoptosis and oxidative stress, indicating potential applications in neurodegenerative diseases.
- Antimicrobial properties : Preliminary data suggest that CPP may have activity against certain bacterial strains.
Table 1: Summary of Biological Activities of CPP
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anti-inflammatory | Moderate | Inhibition of IL-1β release |
| Neuroprotective | High | Protection against oxidative stress |
| Antimicrobial | Low | Disruption of bacterial cell membranes |
Case Studies
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of CPP, researchers found that it significantly reduced IL-1β levels in LPS-stimulated macrophages. The results indicated a concentration-dependent response, with higher doses yielding greater inhibition of cytokine release.
Case Study 2: Neuroprotection
A neuroprotective study involving neuronal cell lines demonstrated that CPP could reduce cell death induced by oxidative stress. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Case Study 3: Antimicrobial Activity
In vitro tests assessed the antimicrobial efficacy of CPP against various bacterial strains. While results were promising against certain Gram-positive bacteria, the overall effectiveness was limited compared to established antibiotics.
Research Findings
Recent studies have focused on optimizing the chemical structure of piperidine derivatives to enhance their biological activities. Modifications to the piperidine ring and substituents have been shown to improve potency and selectivity for specific biological targets.
Table 2: Structure-Activity Relationship (SAR) Insights
| Modification | Observed Effect |
|---|---|
| Chlorine substitution | Increased binding affinity |
| Alkyl chain extension | Enhanced neuroprotective properties |
| Aromatic ring addition | Improved anti-inflammatory activity |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
